molecular formula C9H11NO2 B3020756 2-(1,3-Benzodioxole-4-yl)ethanamine CAS No. 33542-90-4

2-(1,3-Benzodioxole-4-yl)ethanamine

Cat. No.: B3020756
CAS No.: 33542-90-4
M. Wt: 165.192
InChI Key: WGQBCGOHTNBZHW-UHFFFAOYSA-N
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Description

2-(1,3-Benzodioxole-4-yl)ethanamine, also known as 3,4-methylenedioxyphenethylamine, is an organic compound with the molecular formula C9H11NO2. It is a derivative of phenethylamine and contains a benzodioxole ring, which is a fused ring system consisting of a benzene ring and a dioxole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-Benzodioxole-4-yl)ethanamine can be achieved through several methods. One common approach involves the reduction of 3,4-methylenedioxyphenylacetonitrile using hydrogen gas in the presence of a catalyst such as palladium on carbon. The reaction is typically carried out under mild conditions, with the nitrile group being reduced to an amine group.

Another method involves the reductive amination of 3,4-methylenedioxybenzaldehyde with ammonia or an amine source in the presence of a reducing agent such as sodium cyanoborohydride. This reaction results in the formation of the desired ethanamine derivative.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial to achieve high yields and efficiency in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Benzodioxole-4-yl)ethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structural features, including the benzodioxole ring, which imparts distinct chemical and biological properties.

Biological Activity

2-(1,3-Benzodioxole-4-yl)ethanamine, also known by its CAS number 33542-90-4, is a compound that has garnered attention for its potential biological activities. This article delves into the various biological activities associated with this compound, including its interactions with biological targets, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of this compound features a benzodioxole moiety, which is known for its diverse biological activities. The compound can be represented by the following chemical formula:

  • Molecular Formula : C10H11NO2
  • Molecular Weight : 179.20 g/mol

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, particularly in relation to neurotransmitter systems and antimicrobial properties.

Serotonin Receptor Affinity

Studies have shown that this compound has an affinity for serotonin receptors. This interaction suggests potential implications for mood regulation and anxiety disorders. Specifically, it has been noted that the compound may act as a serotonin receptor agonist, which could lead to enhanced serotonergic signaling in the brain.

Antimicrobial Activity

In addition to its neuropharmacological effects, this compound has demonstrated antimicrobial properties. Research indicates that compounds containing the benzodioxole structure often exhibit significant antifungal and antibacterial activities. For instance, derivatives of benzodioxole have shown effectiveness against various phytopathogenic fungi .

Research Findings and Case Studies

The following table summarizes key findings from recent studies regarding the biological activity of this compound.

Study Biological Activity Findings
Serotonin Receptor InteractionExhibits affinity for serotonin receptors; potential mood-regulating effects.
Antimicrobial ActivityDemonstrated antifungal activity against multiple strains; effective at low concentrations.
Larvicidal ActivityRelated compounds showed larvicidal effects against Aedes aegypti; suggests potential in vector control.

Detailed Research Findings

  • Serotonin Receptor Interaction : A study highlighted that this compound binds effectively to serotonin receptors (5-HT receptors), which may lead to therapeutic applications in treating depression and anxiety disorders.
  • Antifungal Properties : In vitro tests revealed that compounds related to benzodioxole exhibited significant antifungal activity against fungi like C. lunata and A. alternata, with effective concentrations as low as 10 μg/mL . This suggests that derivatives of this compound could be developed into new antifungal agents.
  • Larvicidal Activity : The compound's structural relatives were evaluated for their efficacy in controlling mosquito populations, specifically targeting Aedes aegypti larvae. Results indicated promising larvicidal activity with low toxicity to mammalian cells .

Properties

IUPAC Name

2-(1,3-benzodioxol-4-yl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c10-5-4-7-2-1-3-8-9(7)12-6-11-8/h1-3H,4-6,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGQBCGOHTNBZHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=CC=CC(=C2O1)CCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33542-90-4
Record name 2-(1,3-dioxaindan-4-yl)ethan-1-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

In close analogy to the procedure described above, 4-(2-Nitro-vinyl)-benzo[1,3]dioxole is reacted with lithium aluminium hydride to provide the title compound.
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